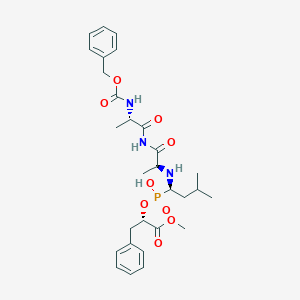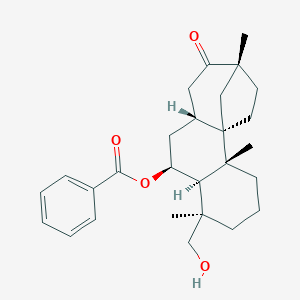
2-Amino-4,5-methanoadipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-methanoadipate (AMA) is a non-proteinogenic amino acid that has been found to play a significant role in the central nervous system (CNS). AMA is an analogue of glutamate, which is the most abundant excitatory neurotransmitter in the CNS. AMA has been found to have similar effects as glutamate on the CNS, but with a more potent and selective action. In
Wirkmechanismus
2-Amino-4,5-methanoadipate acts as a selective agonist for mGluR4, which is a G-protein-coupled receptor that is widely distributed in the CNS. Activation of mGluR4 by 2-Amino-4,5-methanoadipate leads to the inhibition of the release of glutamate, which is the most abundant excitatory neurotransmitter in the CNS. This inhibition results in a decrease in neuronal excitability, which can have neuroprotective effects and reduce inflammation and pain.
Biochemical and Physiological Effects:
2-Amino-4,5-methanoadipate has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which can have neuroprotective effects and reduce inflammation and pain. It has also been found to increase the release of GABA, which is the most abundant inhibitory neurotransmitter in the CNS. This increase in GABA release can lead to a decrease in neuronal excitability, which can have anti-convulsant effects. Additionally, 2-Amino-4,5-methanoadipate has been found to increase the release of dopamine, which is a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4,5-methanoadipate has several advantages for lab experiments. It is a selective agonist for mGluR4, which allows for the study of the specific effects of this receptor. It has also been found to have neuroprotective effects, which can be useful for studying the mechanisms of neuroprotection. However, there are also limitations to the use of 2-Amino-4,5-methanoadipate in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action. Additionally, it can be difficult to obtain and purify, which can make it challenging to use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-4,5-methanoadipate. One area of research is the potential use of 2-Amino-4,5-methanoadipate in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Another area of research is the study of the mechanisms of neuroprotection and anti-inflammatory effects of 2-Amino-4,5-methanoadipate. Additionally, further research is needed to fully understand the effects and mechanisms of action of 2-Amino-4,5-methanoadipate on the CNS.
Synthesemethoden
2-Amino-4,5-methanoadipate can be synthesized through a chemical reaction between 2,3-dimethylmaleic anhydride and ammonia. The reaction results in the formation of 2-Amino-4,5-methanoadipate, which can then be purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-methanoadipate has been extensively studied for its role in the CNS. It has been found to act as a selective agonist for the metabotropic glutamate receptor 4 (mGluR4), which is a G-protein-coupled receptor that is widely distributed in the CNS. 2-Amino-4,5-methanoadipate has been found to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
127515-30-4 |
|---|---|
Produktname |
2-Amino-4,5-methanoadipate |
Molekularformel |
C9H10ClN3 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-(2-amino-2-carboxyethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-5(7(11)12)2-3-1-4(3)6(9)10/h3-5H,1-2,8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JDODTXLTGCRBIX-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)O)CC(C(=O)O)N |
Kanonische SMILES |
C1C(C1C(=O)O)CC(C(=O)O)N |
Synonyme |
2-amino-4,5-methanoadipate 2-amino-4,5-methanoadipate, (2R,4R,5S)-isomer 2-amino-4,5-methanoadipate, (2R,4S,5R)-isomer 2-amino-4,5-methanoadipate, (2R,4S,5S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)


![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)